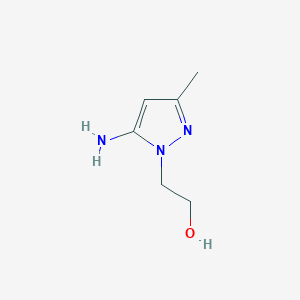

2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5-4-6(7)9(8-5)2-3-10/h4,10H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQYOZSPKNDFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407559 | |

| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51546-08-8 | |

| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors. This document details the primary synthetic pathways, experimental protocols, and relevant chemical data to support research and development in this area.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The strategic placement of an amino group and a hydroxyethyl sidechain on the pyrazole ring provides versatile points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries targeting various biological pathways. This guide focuses on the most common and efficient synthetic routes to this compound, starting from readily available precursors.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the core heterocyclic structure, 3-methyl-5-aminopyrazole. The second step is the regioselective N-alkylation of this intermediate with a suitable two-carbon synthon to introduce the hydroxyethyl group.

Caption: Overall synthetic workflow for this compound.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties and predicted spectral data for the final product is provided below.

| Property | Value |

| CAS Number | 51546-08-8[1][2] |

| Molecular Formula | C₆H₁₁N₃O[1][2] |

| Molecular Weight | 141.17 g/mol [1][2] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, ethanol, DMSO |

| Spectral Data | Predicted Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.85 (s, 2H, NH₂), 5.30 (s, 1H, CH), 4.80 (t, 1H, OH), 3.80 (t, 2H, N-CH₂), 3.55 (q, 2H, CH₂-OH), 2.05 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.0 (C-NH₂), 148.0 (C-CH₃), 95.0 (CH), 60.0 (CH₂-OH), 50.0 (N-CH₂), 12.0 (CH₃) |

| Mass Spectrum (ESI+) | m/z 142.0975 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3350-3100 (N-H, O-H), 2950-2850 (C-H), 1620 (C=N), 1580 (N-H bend), 1050 (C-O) |

Detailed Experimental Protocols

Step 1: Synthesis of 3-methyl-5-aminopyrazole

This procedure is adapted from established methods for the synthesis of aminopyrazoles.

Reaction:

References

Physicochemical Properties of Substituted Pyrazole Ethanols: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Ethanol Scaffold in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The inclusion of an ethanol substituent on the pyrazole ring introduces a hydroxyl group that can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. Understanding and optimizing these properties is a fundamental aspect of the drug development process.

Physicochemical Properties of Substituted Pyrazoles

The following tables summarize melting point data for various substituted pyrazole derivatives. It is important to note that these are not exclusively pyrazole ethanols, but represent the most relevant quantitative data found for structurally related compounds. This data can offer insights into the effects of different substitution patterns on the melting point, a key indicator of molecular packing and lattice energy.

Table 1: Melting Points of Substituted Pyrazole Derivatives

| Compound ID | Substituents | Melting Point (°C) |

| 2a | R = H, R' = COOC2H5, R'' = NHCONH2 | 188-190 |

| 2b | R = CH3, R' = COOC2H5, R'' = NHCONH2 | 198-200 |

| 2c | R = Cl, R' = COOC2H5, R'' = NHCONH2 | 210-212 |

| 2d | R = OCH3, R' = COOC2H5, R'' = NHCONH2 | 202-204 |

| 3a | R = H, R' = C(CH3)3, R'' = NHCONH2 | 178-180 |

| 3b | R = CH3, R' = C(CH3)3, R'' = NHCONH2 | 186-188 |

| 3c | R = Cl, R' = C(CH3)3, R'' = NHCONH2 | 194-196 |

| 3d | R = OCH3, R' = C(CH3)3, R'' = NHCONH2 | 182-184 |

| 7 | R = H, R' = COOC2H5 (positional isomer of 4c) | 168-170 |

Data extracted from a study on 5-functionalized pyrazoles. The core structure is a 1-(2-hydroxy-2-phenylethyl)pyrazole.[1]

Table 2: Melting Points of 2-(Pyrazol-1-yl)pyrimidine Derivatives

| Compound ID | Ar | R | Melting Point (°C) |

| 4a | C6H5 | CF3 | 118-120 |

| 4b | 4-FC6H4 | CF3 | 134-136 |

| 4c | 4-ClC6H4 | CF3 | 142-144 |

| 4d | 4-BrC6H4 | CF3 | 150-152 |

| 4e | 4-CH3C6H4 | CF3 | 128-130 |

| 4f | 4-CH3OC6H4 | CF3 | 138-140 |

| 4g | 2-thienyl | CF3 | 110-112 |

| 4h | C6H5 | C2F5 | 124-126 |

| 4i | 4-FC6H4 | C2F5 | 140-142 |

| 4j | 4-ClC6H4 | C2F5 | 148-150 |

| 4k | 4-BrC6H4 | C2F5 | 156-158 |

| 5a | C6H5 | CF3 | 130-132 |

Data extracted from a study on the synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives. The core structure is a pyrazole attached to a pyrimidine ring.[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount in drug discovery. The following are detailed, generalized protocols for measuring key parameters, which can be adapted for substituted pyrazole ethanols.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

Methodology:

-

Sample Preparation: Prepare a 1-5 mM solution of the pyrazole ethanol derivative in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.

-

Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point. Specialized software can be used for accurate pKa calculation from the titration data.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water or buffer) at equilibrium. LogP is the logarithm of this ratio.

Methodology:

-

System Preparation: Prepare a mutually saturated system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Partitioning: Add a known amount of the pyrazole ethanol derivative to a mixture of the pre-saturated n-octanol and buffer in a flask.

-

Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as [Concentration in n-octanol] / [Concentration in aqueous buffer]. LogP is then calculated as log10(P).

Determination of Aqueous Solubility

Principle: Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of the solid pyrazole ethanol derivative to a known volume of the desired aqueous buffer (e.g., buffers at pH 2.0 and 7.4 to simulate gastric and intestinal fluids, respectively) in a vial.[3][4]

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Quantification: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Biological Activity and Signaling Pathways

Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Several studies have shown that pyrazole derivatives can modulate this pathway.[5]

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of gene expression involved in immune and inflammatory responses, cell proliferation, and survival.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines, chemokines, and adhesion molecules.[5][7]

Caption: Potential modulation of the NF-κB signaling pathway by substituted pyrazole ethanols.

The diagram above illustrates a simplified representation of the canonical NF-κB signaling pathway initiated by TNF-α. Substituted pyrazole ethanols may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.

Conclusion

Substituted pyrazole ethanols represent a promising class of compounds for drug discovery. While a comprehensive public database of their physicochemical properties is yet to be established, this guide provides a framework for their characterization. By employing the detailed experimental protocols outlined herein, researchers can systematically evaluate the pKa, logP, and solubility of novel pyrazole ethanol derivatives. Furthermore, understanding their potential interaction with key biological pathways, such as the NF-κB signaling cascade, will be crucial in guiding the design and optimization of future drug candidates with improved efficacy and ADME profiles. Continued research and data sharing within the scientific community will be vital to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (CAS: 51546-08-8)

A review of publicly available data for researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information on 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol. A comprehensive literature search did not yield detailed experimental protocols, in-depth biological studies, or specific applications in drug development for this particular compound. The information presented is primarily aggregated from chemical supplier databases and general reviews of the pyrazole chemical class.

Core Compound Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. The substituents on the pyrazole ring—an amino group at position 5, a methyl group at position 3, and an ethanol group at position 1—confer specific physicochemical properties that may influence its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51546-08-8 | [1][2] |

| Molecular Formula | C₆H₁₁N₃O | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Predicted pKa | 14.43 ± 0.10 | [1] |

| Physical Form | Powder | |

| Storage Temperature | 2-8 °C | |

| SMILES | CC1=NN(CCO)C(N)=C1 | |

| InChI Key | HNXBOMGYFGWFGD-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow:

A potential synthetic pathway could involve the condensation of a β-keto nitrile with a hydrazine derivative, a common method for constructing the pyrazole core. The ethanol side chain could be introduced via N-alkylation of the pyrazole ring.

References

Spectral analysis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

An in-depth analysis of the spectral data for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is crucial for its unequivocal identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic data typically generated for such a heterocyclic compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for obtaining this data are also detailed to ensure reproducibility.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of signals in the NMR spectra.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 5.5 - 5.7 | s | - |

| NH₂ | 4.8 - 5.2 | br s | - |

| OH | 4.5 - 4.9 | t | 5.0 - 5.5 |

| H-1' | 3.9 - 4.1 | t | 5.5 - 6.0 |

| H-2' | 3.6 - 3.8 | q | 5.0 - 6.0 |

| CH₃ | 2.0 - 2.2 | s | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 90 - 95 |

| C-2' | 60 - 65 |

| C-1' | 50 - 55 |

| CH₃ | 10 - 15 |

FT-IR Spectral Data

The FT-IR spectrum identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3500 | Strong, Broad |

| N-H stretch (amine) | 3100 - 3400 | Medium, Doublet |

| C-H stretch (aromatic/vinyl) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (pyrazole ring) | 1620 - 1680 | Medium |

| N-H bend (amine) | 1550 - 1650 | Strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For this compound (C₆H₁₂N₄O), the expected exact mass is approximately 156.1011 g/mol .

| Ion | m/z (expected) |

| [M+H]⁺ | 157.1089 |

| [M+Na]⁺ | 179.0909 |

Experimental Protocols

A generalized workflow for the synthesis and spectral characterization of a novel compound like this compound is outlined below.

An In-depth Technical Guide to the Solubility of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is a substituted pyrazole, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. Pyrazole derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The physicochemical properties of these molecules, such as solubility, are critical factors that influence their bioavailability and therapeutic efficacy.

The solubility of an active pharmaceutical ingredient (API) is a key determinant in its formulation development and in vivo performance. Poor solubility can lead to low absorption and bioavailability, thereby limiting the therapeutic potential of a drug candidate. Therefore, a thorough understanding of the solubility of this compound in various solvents is essential for its progression through the drug development pipeline.

This guide provides a hypothetical, yet plausible, solubility profile for this compound in a range of common pharmaceutical solvents. Furthermore, it details the standardized experimental methodology for determining solubility, enabling researchers to conduct their own assessments.

Physicochemical Properties

-

IUPAC Name: this compound

-

Structure:

Hypothetical Solubility Profile

The following table summarizes the hypothetical solubility of this compound in various solvents at 25°C. These values are estimated based on the general solubility trends of small organic molecules with similar functional groups (amino, hydroxyl, pyrazole ring). Generally, pyrazole and its derivatives exhibit moderate solubility in water and higher solubility in organic solvents.[6][7]

| Solvent | Classification | Hypothetical Solubility (mg/mL) |

| Water | Polar Protic | 5.2 |

| Ethanol | Polar Protic | 25.8 |

| Methanol | Polar Protic | 31.5 |

| Acetone | Polar Aprotic | 15.3 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 150.0 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 120.0 |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Experimental determination is required for accurate solubility values.

Experimental Protocol for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[8] This method is based on the principle of achieving a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Stoppered flasks or vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined through preliminary experiments.

-

Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Diagram

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are crucial to consider during experimental design and data interpretation.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

pH (for aqueous solutions): The compound has an amino group, which is basic, and a pyrazole ring, which can also exhibit basic properties. Therefore, its solubility in aqueous media is expected to be pH-dependent. At lower pH values, the amino group will be protonated, forming a more soluble salt.

-

Solvent Polarity: The polarity of the solvent plays a significant role in its ability to dissolve a solute. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents ("like dissolves like").

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.

Logical Relationship Diagram

Caption: Key Factors Influencing the Solubility of a Compound.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound. While a hypothetical solubility profile has been presented for illustrative purposes, it is imperative for researchers to perform experimental measurements to obtain accurate data for their specific applications. The detailed experimental protocol for the saturation shake-flask method offers a reliable approach for determining the solubility of this and other pyrazole derivatives. A thorough characterization of solubility is a critical step in the successful development of new pharmaceutical agents. The structural versatility of pyrazole derivatives allows for the fine-tuning of physicochemical properties, including solubility, which can significantly impact a compound's bioavailability and therapeutic potential.[1]

References

- 1. ijrpr.com [ijrpr.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 51546-08-8 Cas No. | 2-(5-Amino-3-methyl-pyrazol-1-yl)-ethanol | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. 2-(5-AMINO-3-METHYL-PYRAZOL-1-YL)-ETHANOL CAS#: 51546-08-8 [amp.chemicalbook.com]

- 6. ijnrd.org [ijnrd.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

Tautomerism in 3-Methyl-5-Aminopyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism in 3-methyl-5-aminopyrazole derivatives, a critical aspect for understanding their chemical reactivity, physicochemical properties, and biological activity. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in drug discovery and development, as different tautomers can exhibit varied pharmacological profiles.[1][2] This guide delves into the quantitative analysis of tautomeric equilibria, detailed experimental protocols for characterization, and the influential factors governing this phenomenon in 3-methyl-5-aminopyrazole derivatives.

The Annular Prototropic Tautomerism of 3-Methyl-5-Aminopyrazole

The tautomerism of 3-methyl-5-aminopyrazole involves a prototropic shift, specifically a 1,2-proton migration between the two adjacent nitrogen atoms of the pyrazole ring. This results in a dynamic equilibrium between two primary tautomers: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole .[3][4] Studies indicate that additional tautomeric forms, such as imino tautomers, are generally not favored and thus, the annular rearrangement between the two amino-pyrazole forms is the predominant equilibrium.[3]

The position of this equilibrium is a crucial factor in drug design, as the distinct tautomers present unique three-dimensional shapes, hydrogen bonding capabilities, and electronic distributions, which can lead to differential binding affinities with biological targets.[1][2]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the 3-amino-5-methyl and 5-amino-3-methyl tautomers is governed by a combination of electronic and environmental factors.

-

Electronic Effects of Substituents: The electronic nature of substituents on the pyrazole ring plays a significant role. Electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups, tend to favor the tautomer where the substituent is at the 3-position.[5][6] This preference is attributed to the stabilization of the tautomer through π-electron donation.[5] Conversely, electron-withdrawing groups at the 4-position can invert this preference, favoring the 5-amino tautomer.[7]

-

Solvent Effects: The polarity of the solvent can significantly influence the tautomeric ratio. Polar solvents can stabilize the more polar tautomer through intermolecular interactions such as hydrogen bonding. In some cases, tautomeric equilibria have been observed in solvents like DMSO, while a single tautomer may predominate in less polar solvents.[7][8]

-

Temperature: Temperature can alter the position of the equilibrium. The direction of the shift is dependent on the enthalpy and entropy differences between the tautomeric forms.[2]

-

Intra- and Intermolecular Hydrogen Bonding: The formation of intra- or intermolecular hydrogen bonds can stabilize one tautomer over the other. In the solid state, crystal packing forces and hydrogen bonding networks often lead to the presence of a single, thermodynamically favored tautomer.[8]

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the tautomeric ratio (KT) is essential for establishing a clear structure-activity relationship (SAR) for pyrazole-based compounds.[2] Both experimental and computational methods are employed for this purpose.

Computational Predictions of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. The tautomer with the lower calculated Gibbs free energy (ΔG) is predicted to be the more stable and thus the predominant form in the equilibrium.

Table 1: Calculated Energy Differences and Tautomer Ratios for 3(5)-Aminopyrazole Derivatives

| Derivative | Computational Method | Basis Set | Solvent | ΔE (kJ/mol) (E5-amino - E3-amino) | ΔG (kJ/mol) (G5-amino - G3-amino) | Predicted Predominant Tautomer | Reference |

| 3(5)-Aminopyrazole | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 10.7 | 9.8 | 3-Aminopyrazole | [6][7] |

| 3(5)-Aminopyrazole | MP2 | 6-311++G | Gas Phase | - | - | 3-Aminopyrazole | [5] |

| 4-Substituted 3(5)-Aminopyrazoles | DFT (B3LYP) | 6-31G | Gas Phase & DMSO | Varies with substituent | Varies with substituent | Dependent on substituent | [7] |

Note: A positive ΔE or ΔG value indicates that the 5-amino tautomer is less stable than the 3-amino tautomer.

Experimental Determination of Tautomer Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for the quantitative analysis of tautomeric equilibria in solution. When the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer can be observed, and the ratio of their integrals directly provides the tautomer ratio.[9]

Table 2: Experimentally Determined Tautomeric Ratios for Aminopyrazole Derivatives

| Derivative | Solvent | Temperature (°C) | KT ([5-amino]/[3-amino]) | Predominant Tautomer | Reference |

| 3(5)-Aminopyrazoles (general) | Aqueous | 25 | ~0.33 | 3-Aminopyrazole (~75%) | [5] |

| 3(5)-Amino-5(3)-(ester/amide)pyrazoles | DMSO-d₆ | Room Temp. | Equilibrium observed for amino derivative | Mixture | [8] |

| 4-Cyano-3(5)-aminopyrazoles | DMSO-d₆ | Room Temp. | > 1 | 5-Aminopyrazole | [7] |

| 4-Thiocyanato-3(5)-aminopyrazoles | DMSO-d₆ | Room Temp. | > 1 | 5-Aminopyrazole | [7] |

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and analytical techniques is typically employed to elucidate the tautomeric preference of 3-methyl-5-aminopyrazole derivatives.

Synthesis of 3-Amino-5-methylpyrazole

A common method for the synthesis of 3-amino-5-methylpyrazole involves the reaction of cyanoacetone or its alkali metal salt with hydrazine, a hydrazinium salt, or hydrazine hydrate.[10][11]

Protocol:

-

Reaction Setup: In a reaction vessel, prepare a solution of a hydrazinium salt (e.g., hydrazinium monohydrochloride) in an appropriate solvent, such as water.[10]

-

pH Adjustment: Adjust the pH of the hydrazine solution to be acidic (pH 1-3) using a mineral acid like concentrated hydrochloric acid.[10]

-

Addition of Cyanoacetone Salt: Slowly add an equimolar amount of an alkali metal salt of cyanoacetone (e.g., sodium cyanoacetone) to the hydrazine solution while maintaining the temperature (e.g., at 30°C).[10]

-

Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, add a hydrophobic solvent like toluene and remove the water from the reaction mixture.[10] The resulting alkali metal salt byproduct (e.g., NaCl) can be filtered off.[10]

-

Purification: The crude product can be purified by vacuum distillation to yield pure 3-amino-5-methylpyrazole.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the predominant tautomer in solution and for quantifying the tautomeric ratio.[12][13][14]

Protocol:

-

Sample Preparation: Prepare a solution of the 3-methyl-5-aminopyrazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural elucidation, 2D NMR experiments such as HSQC, HMBC, and NOESY can be performed. ¹⁵N NMR can also be very informative for distinguishing between the tautomers.[13]

-

Data Analysis:

-

Qualitative Assessment: Compare the observed chemical shifts with those of N-methylated derivatives (e.g., 1,3-dimethyl-5-aminopyrazole and 1,5-dimethyl-3-aminopyrazole), which serve as fixed models for the two tautomers.[9]

-

Quantitative Analysis: If the proton exchange is slow enough to observe separate signals for each tautomer, the tautomeric ratio can be determined by integrating the corresponding signals. The equilibrium constant (KT) is the ratio of the integrals of the 5-amino tautomer to the 3-amino tautomer.[9] Low-temperature NMR experiments can be employed to slow down the proton exchange rate.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the tautomers and can help in distinguishing between them, particularly in the solid state or in matrix isolation studies.[6][15][16]

Protocol:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet containing a small amount of the compound. For solution-phase analysis, prepare a concentrated solution in a suitable solvent (e.g., chloroform, acetonitrile).

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Analyze the vibrational frequencies, particularly in the N-H and C=N stretching regions. The positions of these bands can differ between the 3-amino and 5-amino tautomers. Comparison with theoretical vibrational frequencies calculated using DFT can aid in the assignment of the observed bands to specific tautomers.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, revealing which tautomer is present in the crystal lattice.[8][17]

Protocol:

-

Crystallization: Grow single crystals of the 3-methyl-5-aminopyrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound.[18]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

-

Data Analysis: The refined structure will show the precise location of all atoms, including the hydrogen atom on the pyrazole nitrogen, thus unequivocally identifying the tautomer present in the solid state.

Computational Chemistry

Computational modeling provides valuable insights into the intrinsic stability of the tautomers and the factors influencing their equilibrium.[1][19]

Protocol:

-

Model Building: Construct the 3D structures of both the 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole tautomers.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase. A common level of theory for this is DFT with the B3LYP functional and a 6-311+G(d,p) basis set.[1][20] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[20]

-

Solvent Effects: To model the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., PCM, SMD).[1][7]

-

Energy Analysis: Compare the calculated Gibbs free energies (G) of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (KT = exp(-ΔG/RT)).[20]

Visualizations of Tautomerism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Annular prototropic tautomerism in 3-methyl-5-aminopyrazole.

Caption: Experimental workflow for the study of tautomerism.

Caption: Factors influencing the tautomeric equilibrium.

Conclusion

The tautomerism of 3-methyl-5-aminopyrazole derivatives is a multifaceted phenomenon of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of the factors that govern the tautomeric equilibrium is crucial for the rational design of novel therapeutic agents with optimized pharmacological properties. This technical guide provides a foundational understanding and practical protocols for the investigation of tautomerism in this important class of heterocyclic compounds. The synergistic application of experimental techniques and computational modeling will continue to be instrumental in advancing our knowledge in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. mdpi.com [mdpi.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 11. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Biological Activity Screening of Novel Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel pyrazole compounds, with a particular focus on their anticancer potential.

Data Presentation: In Vitro Anticancer Activity of Novel Pyrazole Compounds

The following tables summarize the cytotoxic activity of various novel pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) values are presented to facilitate a comparative analysis of their potency.

Table 1: Cytotoxicity of Benzofuro[3,2-c]pyrazole and Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) |

| 4a | K562 (Leukemia) | 0.26 |

| A549 (Lung) | 0.19 | |

| 5a | K562 (Leukemia) | Potent |

| A549 (Lung) | Potent | |

| 5b | K562 (Leukemia) | 0.021 |

| MCF-7 (Breast) | Active | |

| A549 (Lung) | 0.69 | |

| 5e | K562 (Leukemia) | Active |

| MCF-7 (Breast) | Active | |

| A549 (Lung) | Active | |

| Data sourced from multiple studies highlighting the potent and selective anticancer activity of these novel pyrazole series. |

Table 2: Antiproliferative Activity of Pyrazole Hybrids

| Compound | Cell Line | IC50 (µM) |

| 13 | 4T1 (Breast) | 25 ± 0.4 |

| 29 | MCF-7 (Breast) | 17.12 |

| HepG2 (Liver) | 10.05 | |

| A549 (Lung) | 29.95 | |

| Caco2 (Colon) | 25.24 | |

| 31 | A549 (Lung) | 42.79 |

| 32 | A549 (Lung) | 55.73 |

| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 |

| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 |

| This table showcases the activity of pyrazole hybrids against a diverse range of cancer cell lines, with some compounds showing broad-spectrum activity. |

Table 3: Cytotoxicity of Pyrazole Derivatives Targeting Specific Pathways

| Compound | Target/Pathway | Cell Line | IC50 (µM) |

| 3f | ROS Generation | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) |

| 43 | PI3 Kinase | MCF-7 (Breast) | 0.25 |

| 59 | Not Specified | HepG2 (Liver) | 2 |

| 181 | Not Specified | HeLa (Cervical) | 9.05 ± 0.04 |

| MCF-7 (Breast) | 7.12 ± 0.04 | ||

| A549 (Lung) | 6.34 ± 0.06 | ||

| These compounds demonstrate activity through various mechanisms, including the induction of reactive oxygen species and inhibition of key signaling kinases.[1][2][3][4] |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the targeted biological pathways is crucial for a clear understanding of the screening cascade and the mechanism of action of the compounds.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of biological activity screening assays.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

-

Materials:

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

-

Novel pyrazole compounds (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat cells with serial dilutions of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control (known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7][8][9][10]

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Harvest cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible, typically within one hour.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12][13]

-

Materials:

-

Treated and untreated cells

-

Cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest approximately 1-2 x 10^6 cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice or store at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the pyrazole compounds.[14][15][16][17][18]

-

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer and determine the protein concentration of the supernatant.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

In Vivo Xenograft Tumor Models

These models are crucial for evaluating the antitumor efficacy and potential toxicity of lead pyrazole compounds in a living organism.[2][4][19][20][21]

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line for implantation

-

Sterile, serum-free medium or PBS

-

Test compound formulation

-

Calipers

-

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are established and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20]

-

Compound Administration: Administer the pyrazole compound and vehicle control to the respective groups according to the predetermined dosing schedule and route.

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

-

Toxicity Monitoring: Monitor the body weight and overall health of the mice as indicators of systemic toxicity.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

-

References

- 1. atcc.org [atcc.org]

- 2. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 3. bosterbio.com [bosterbio.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. kumc.edu [kumc.edu]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 14. medium.com [medium.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. bosterbio.com [bosterbio.com]

- 18. addgene.org [addgene.org]

- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpbs.com [ijpbs.com]

Aminopyrazole Derivatives: A Versatile Scaffold for Targeting Key Proteins in Disease

An In-depth Technical Guide for Drug Discovery Professionals

The aminopyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets.[1][2] Its inherent chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal core for designing potent and selective inhibitors.[3] This guide provides a comprehensive overview of the key therapeutic targets of aminopyrazole derivatives, focusing on quantitative data, the signaling pathways involved, and the experimental protocols used for their evaluation.

Protein Kinases: The Predominant Target Class

Protein kinases, enzymes that regulate the majority of cellular processes by phosphorylating substrate proteins, are the most prominent targets for aminopyrazole-based inhibitors.[2][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus for therapeutic intervention.[5] Aminopyrazole derivatives have been successfully developed to target several key kinase families.

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is crucial for immunity, hematopoiesis, and cell growth.[6] Aberrant JAK activation is linked to various cancers and inflammatory diseases.[7] Aminopyrazole derivatives have been engineered as potent JAK inhibitors, demonstrating efficacy in preclinical models.[6]

Quantitative Data: Aminopyrazole Derivatives as JAK Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Compound 3f | JAK1 | 3.4 | In vitro protein kinase inhibition | [6] |

| JAK2 | 2.2 | In vitro protein kinase inhibition | [6] | |

| JAK3 | 3.5 | In vitro protein kinase inhibition | [6] | |

| Ruxolitinib | JAK1 | 3.3 | Enzyme Assay | [8] |

| JAK2 | 2.8 | Enzyme Assay | [8] | |

| Tofacitinib | JAK1 | 15.1 | Enzyme Assay | [8] |

| JAK2 | 77.4 | Enzyme Assay | [8] | |

| JAK3 | 55.0 | Enzyme Assay | [8] |

Signaling Pathway: JAK/STAT Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of intervention by aminopyrazole-based inhibitors. Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. Aminopyrazole inhibitors block the ATP-binding site of JAKs, preventing this entire cascade.[6][7]

Caption: Inhibition of the JAK/STAT signaling pathway by aminopyrazole derivatives.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential regulators of the cell cycle and transcription; their uncontrolled activity is a fundamental characteristic of cancer.[3] Several aminopyrazole-based compounds, such as AT7519, have been investigated in clinical trials as CDK inhibitors.[3] These inhibitors typically form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[3]

Quantitative Data: Aminopyrazole Derivatives as CDK Inhibitors

| Compound | Target | Ki (µM) | IC50 (nM) | Assay Type | Reference |

| Compound 15 | CDK2 | 0.005 | - | Kinase Inhibition Assay | [9] |

| Compound 14 | CDK2 | 0.007 | - | Kinase Inhibition Assay | [9] |

| Compound 24 | CDK2 | - | <100 | Cell-free Kinase Assay | [3] |

| CDK5 | - | <100 | Cell-free Kinase Assay | [3] | |

| PROTAC 2 | CDK2 | - | ~20 | Cell-free Kinase Assay | [10] |

| CDK5 | - | ~30 | Cell-free Kinase Assay | [10] | |

| CDK9 | - | ~40 | Cell-free Kinase Assay | [10] |

Signaling Pathway: CDK-Mediated Cell Cycle Control

The diagram below shows the role of the CDK2/Cyclin E complex in the G1/S phase transition. The complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates genes required for S-phase entry. Aminopyrazole inhibitors block the kinase activity of CDK2, leading to cell cycle arrest.[9][11]

Caption: Inhibition of the CDK2/Cyclin E complex leading to G1/S cell cycle arrest.

Aurora Kinases

Aurora kinases are critical for mitotic progression, and their overexpression is common in many cancers. Aminopyrazole derivatives like Danusertib (PHA-739358) and AT9283 have been developed as potent, ATP-competitive inhibitors of this kinase family.[12][13]

Quantitative Data: Aminopyrazole Derivatives as Aurora Kinase Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Danusertib | Aurora A | 13 | Cell-free Assay | [12] |

| (PHA-739358) | Aurora B | 79 | Cell-free Assay | [12] |

| Aurora C | 61 | Cell-free Assay | [12] | |

| AT9283 | Aurora A | 3 | Cell-free Assay | [12] |

| Aurora B | 3 | Cell-free Assay | [12] | |

| JAK2 | 1.2 | Cell-free Assay | [12] | |

| JAK3 | 1.1 | Cell-free Assay | [12] |

Other Therapeutic Targets

While kinases are the primary focus, the versatility of the aminopyrazole scaffold extends to other important target classes.

NF-κB-Inducing Kinase (NIK)

NIK is a central component of the non-canonical NF-κB pathway, which is implicated in inflammation and various cancers.[14][15] Through a hit-to-lead optimization process, an N-acetyl-3-aminopyrazole (compound 3a) was identified as a selective, low-micromolar NIK inhibitor, demonstrating a favorable selectivity profile against a panel of 44 other kinases.[14]

Quantitative Data: Aminopyrazole Derivative as a NIK Inhibitor

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| Compound 3a | NIK | Low µM | Selective over 44 other kinases | [14] |

| Compound 2j | IKKβ | 22.4 | Selective vs IKKα, IKKε, NIK | [14] |

| Compound 2o | IKKβ | 22.9 | Selective vs IKKα, IKKε, NIK | [14] |

Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling drives a variety of tumors. Aminopyrazole-based inhibitors have been developed that covalently target a P-loop cysteine, showing excellent activity against both wild-type and resistance-conferring "gatekeeper" mutant versions of FGFR2 and FGFR3.[16]

Quantitative Data: Aminopyrazole Derivative as an FGFR Inhibitor

| Compound | Target | FRET IC50 (nM) | Cellular GI50 (nM) | Reference |

| Compound 1 | FGFR3 V555M | 111 | - | [16] |

| BaF3 FGFR2 WT | - | 11.2 | [16] | |

| BaF3 FGFR3 WT | - | <100 | [16] | |

| BaF3 FGFR3 V555M | - | <100 | [16] |

Experimental Protocols

The evaluation of kinase inhibitors relies on a suite of robust biochemical and cellular assays.[17][18]

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a typical in vitro assay to determine the IC50 value of a compound against a target kinase.[5][19][20]

Objective: To measure the concentration of an aminopyrazole derivative required to inhibit 50% of the target kinase's activity.

Materials:

-

Recombinant purified kinase

-

Specific peptide or protein substrate

-

Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or used in fluorescence/luminescence-based systems

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (aminopyrazole derivative) dissolved in DMSO

-

96- or 384-well microplates

-

Scintillation counter or plate reader (fluorescence/luminescence)

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

Reaction Setup: To each well of the microplate, add the kinase, the specific substrate, and the diluted test compound. Include "no-enzyme" and "no-inhibitor" (DMSO vehicle) controls.

-

Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.[20]

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 30-120 minutes) at an optimal temperature (e.g., 30°C or room temperature).

-

Termination: Stop the reaction. For radiometric assays, this is often done by adding phosphoric acid and spotting the mixture onto filter paper. For other formats (e.g., ADP-Glo™, TR-FRET), a specific detection reagent is added.[19][20]

-

Detection:

-

Radiometric: Wash the filter papers to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence/Fluorescence: Measure the signal (e.g., light output from ADP-to-ATP conversion or FRET signal) using a compatible plate reader.[5]

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram: Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Cellular Proliferation Assay (Generic Protocol)

This protocol assesses the effect of a compound on the growth and viability of cancer cell lines.[6][18]

Objective: To determine the concentration of an aminopyrazole derivative required to inhibit 50% of cell growth (GI50) or viability (IC50).

Materials:

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound (aminopyrazole derivative)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®)

-

Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).

-

Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader. The signal is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI50 or IC50 value.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. domainex.co.uk [domainex.co.uk]

Handling and storage guidelines for amino-pyrazole compounds

An In-depth Technical Guide to the Handling and Storage of Amino-Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential guidelines for the safe handling, storage, and stability assessment of amino-pyrazole compounds. Adherence to these protocols is critical for ensuring compound integrity, experimental reproducibility, and personnel safety.

Safe handling of amino-pyrazole compounds, which may exist as solids (powders) or liquids, requires stringent adherence to standard laboratory safety protocols to minimize exposure and prevent contamination.[1]

1.1 Engineering Controls

-

Ventilation: Always handle amino-pyrazole compounds in a well-ventilated area.[1][2][3] Use of a chemical fume hood is recommended to control exposure to dust or vapors.[4]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]

1.2 Personal Protective Equipment (PPE) A comprehensive PPE strategy is mandatory when handling these compounds.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][6]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7] Wear a lab coat or other protective clothing to prevent skin exposure.[2]

-

Respiratory Protection: If ventilation is inadequate or if dust generation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5]

1.3 Hygiene Practices

-

Wash hands and face thoroughly with soap and water after handling.[3][6]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[2][6]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[1][3]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical integrity and stability of amino-pyrazole compounds. Most are stable at room temperature in closed containers under normal conditions.[1][8]

2.1 Recommended Storage Conditions The primary goal is to protect the compounds from environmental factors that can accelerate degradation. General and specific storage recommendations are summarized in the table below.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a cool, dry place. | Prevents thermal degradation and hydrolysis from atmospheric moisture. | [1][3][6] |

| Refrigeration (2-8°C) may be required for specific compounds. | Slows down degradation kinetics for sensitive compounds. | [8] | |

| Atmosphere | Store in a well-ventilated area. | Prevents accumulation of potentially harmful vapors. | [1][2] |

| Store under an inert gas (e.g., Argon, Nitrogen) if specified. | Protects against oxidation for air-sensitive compounds. | [8] | |

| Container | Keep container tightly closed/securely sealed. | Prevents contamination and exposure to air and moisture. | [1][3][6] |

| Light | Protect from light; store in opaque or amber containers. | Prevents photodegradation for light-sensitive compounds. | [8] |

2.2 Incompatible Materials To prevent hazardous reactions, amino-pyrazole compounds should be stored away from the following:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1][5]

-

Acid Chlorides: May react with the amino group.[5]

-

Foodstuff Containers: To prevent accidental ingestion.[3]

Stability and Degradation Pathways

Amino-pyrazole compounds, like many heterocyclic molecules, are susceptible to degradation under certain environmental conditions. Understanding these pathways is essential for developing stable formulations and establishing appropriate storage conditions.[9] Forced degradation studies are used to intentionally break down a molecule to identify likely degradation products and establish degradation pathways.[9][10]

The primary degradation pathways for pyrazole derivatives include:

-

Hydrolysis: The decomposition of a compound by reaction with water. This is particularly relevant for derivatives with hydrolyzable functional groups (e.g., esters, amides) and can be catalyzed by acidic or basic conditions.[11]

-

Oxidation: Degradation in the presence of an oxidizing agent (e.g., peroxides) or atmospheric oxygen. The pyrazole ring itself is relatively stable, but substituents and the amino group can be susceptible to oxidation.

-

Photodegradation: Chemical decomposition caused by exposure to light, particularly UV radiation. The extent of degradation depends on the molecule's chromophores.[9]

-

Thermal Degradation: Decomposition induced by heat. This helps determine the thermal stability of the compound.[9]

Quantitative Data for Stability Assessment

A forced degradation study is the most effective way to determine the intrinsic stability of a compound.[9] The study involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[11] The goal is to achieve a target degradation of 5-20%.[10]

The following table outlines typical stress conditions used in forced degradation studies as recommended by the International Conference on Harmonisation (ICH) guidelines.[9]

| Stress Condition | Reagents and Parameters | Purpose | Citations |

| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature or elevated (50-70°C). | To identify acid-labile functional groups and degradation products. | [9] |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or elevated (50-70°C). | To identify base-labile functional groups and degradation products. | [9] |

| Neutral Hydrolysis | Refluxing in water. | To assess degradation in a neutral aqueous environment. | [9] |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature. | To assess susceptibility to oxidation. | [9] |

| Photostability | Exposure to a combination of visible and UV light in a photostability chamber. | To identify light-sensitive compounds and photodegradation products. | [9][11] |

| Thermal Stress | Heating the solid compound or a solution at elevated temperatures (e.g., 50-70°C). | To evaluate the intrinsic thermal stability of the molecule. | [9][11] |

Experimental Protocol: Forced Degradation Study

This section provides a generalized protocol for conducting a forced degradation study on an amino-pyrazole compound. This protocol is a starting point and should be adapted based on the specific properties of the molecule, such as its solubility.

5.1 Materials

-

Amino-pyrazole compound (drug substance)

-

Solvents (e.g., Methanol, Acetonitrile, Water - HPLC grade)

-

Co-solvents (if compound is poorly water-soluble)[9]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter, hot plate/water bath, photostability chamber

-

Validated stability-indicating HPLC method

5.2 Procedure

-

Stock Solution Preparation: Prepare a stock solution of the amino-pyrazole compound in a suitable organic solvent (e.g., methanol) at a known concentration.

-

Stress Sample Preparation: For each condition, add a known volume of the stock solution to the stressor solution.

-

Acid Hydrolysis: Add stock solution to 0.1 M HCl.

-

Base Hydrolysis: Add stock solution to 0.1 M NaOH.

-

Oxidative: Add stock solution to 3% H₂O₂.

-

Thermal: Prepare a solution in a suitable solvent (e.g., water/methanol).

-

Photolytic: Prepare a solution and place it in the photostability chamber. Also, prepare a dark control sample wrapped in aluminum foil.

-

-

Incubation: Incubate the samples. Start at room temperature. If no degradation is observed after a set time (e.g., 24 hours), the temperature can be elevated (e.g., to 60°C).[9] Monitor at predetermined time points.

-

Quenching/Neutralization: At each time point, withdraw an aliquot. For acid and base hydrolysis samples, neutralize the reaction immediately with an equimolar amount of base or acid, respectively, to stop further degradation.[9]

-

Analysis: Analyze all samples, including a non-stressed control, using a validated, stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of remaining parent compound and the formation of degradation products. The goal is to identify conditions that produce a 5-20% loss of the active ingredient.[10]

Conclusion

The chemical stability and integrity of amino-pyrazole compounds are paramount for their successful application in research and drug development. This guide consolidates critical information on handling, storage, and stability testing. By implementing these standardized procedures—from wearing appropriate PPE and using correct storage containers to performing systematic forced degradation studies—researchers can ensure personnel safety, maintain compound quality, and generate reliable, reproducible data.

References

- 1. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

In-Depth Technical Guide: Safety and Handling of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. A comprehensive, official Safety Data Sheet (SDS) for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 51546-08-8) was not available at the time of writing. The information presented herein is a compilation of data from suppliers and safety data sheets for structurally similar compounds. All safety and handling procedures should be conducted with caution and under the supervision of a qualified professional.

Chemical Identification and Properties

This compound is a substituted pyrazole derivative. Its chemical structure and key identifying information are presented below.

| Property | Value | Citation |

| CAS Number | 51546-08-8 | [1] |

| Molecular Formula | C₆H₁₁N₃O | [1] |